molecular formula C8H8N4O4 B8384357 2-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yloxy)ethanol

2-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yloxy)ethanol

Cat. No. B8384357
M. Wt: 224.17 g/mol
InChI Key: DOJRLYQFVMHDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yloxy)ethanol is a useful research compound. Its molecular formula is C8H8N4O4 and its molecular weight is 224.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yloxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yloxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yloxy)ethanol

Molecular Formula

C8H8N4O4

Molecular Weight

224.17 g/mol

IUPAC Name

2-[(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yl)oxy]ethanol

InChI

InChI=1S/C8H8N4O4/c13-1-2-16-8-6-3-5(12(14)15)4-9-7(6)10-11-8/h3-4,13H,1-2H2,(H,9,10,11)

InChI Key

DOJRLYQFVMHDDU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=NN2)OCCO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nitromalonaldehyde sodium salt monohydrate (1.46 g, 9.29 mmol) was added to crude 2-(5-amino-1H-pyrazol-3-yloxy)ethanol (3.28 g) with salts (1.33 g, 9.29 mmol theoretical) in acetic acid (10 mL). This was heated at 90° C. for 2 hours. The cooled reaction mixture was diluted with water, and the mixture was extracted twice with DCM containing 25% IPA. The organic extracts were dried over magnesium sulfate, filtered, and evaporated to yield regioisomer 2-(6-nitropyrazolo[1,5-a]pyrimidin-2-yloxy)ethanol (0.77 g, 3.43 mmol) as a solid. The 2-(6-nitropyrazolo[1,5-a]pyrimidin-2-yloxy)ethanol (460 mg, 2.9 mmol) was suspended in water (40 mL), treated with saturated aqueous sodium bicarbonate (2 mL), and the mixture was refluxed for 2 hours. The cooled reaction mixture was extracted three times with DCM containing 25% IPA. The organic extracts were dried over magnesium sulfate, filtered, and evaporated to an oil. The crude material was purified by column chromatography with ethyl acetate to provide 2-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yloxy)ethanol (60 mg, 0.27 mmol, 2.9% yield) as a solid.
Name
2-(6-nitropyrazolo[1,5-a]pyrimidin-2-yloxy)ethanol
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

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